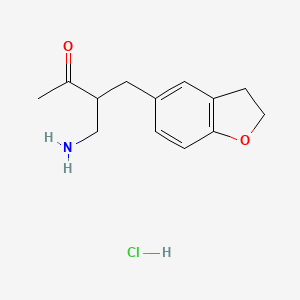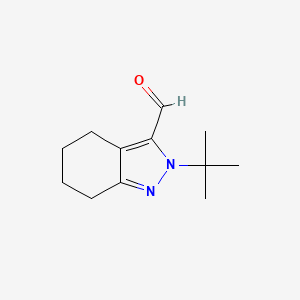
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a tert-butyl group and a carbaldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Reduction: 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
- 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol
- 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-thiol
Uniqueness
What sets 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13-14/h8H,4-7H2,1-3H3 |
InChI Key |
JFZOXWCTGIPWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13231226.png)
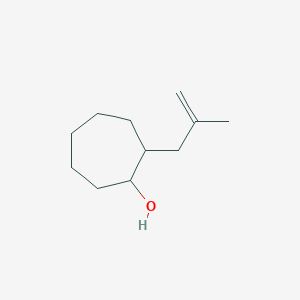
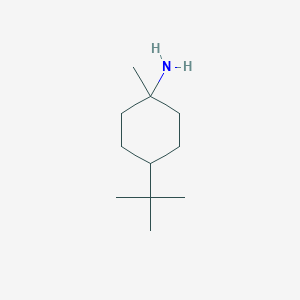

![5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13231246.png)
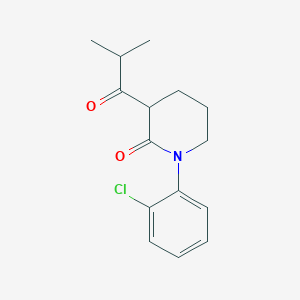
![[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13231256.png)
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine](/img/structure/B13231265.png)

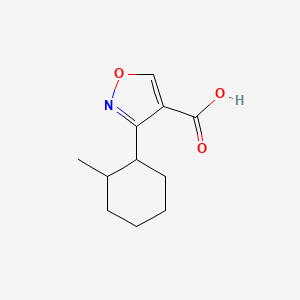
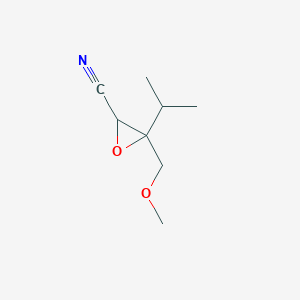
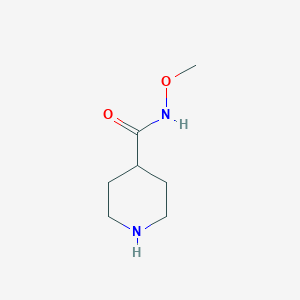
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)
